2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
The compound 2-[1-oxo-1-(2,2,4,6,8-pentamethyl-1,2-dihydroquinolin-1-yl)propan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a hybrid molecule combining a pentamethyl-1,2-dihydroquinoline core with a 2,3-dihydroisoindole-1,3-dione moiety via a propan-2-yl linker. The pentamethyl substitutions on the quinoline ring likely enhance lipophilicity, influencing solubility and membrane permeability, while the isoindole-dione group may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-[1-oxo-1-(2,2,4,6,8-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-14-11-15(2)21-20(12-14)16(3)13-25(5,6)27(21)22(28)17(4)26-23(29)18-9-7-8-10-19(18)24(26)30/h7-13,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOUEGMYDINJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with isoindole precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structural features may exhibit significant pharmacological properties including:
- Anticancer Activity : Compounds with isoindole and quinoline frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The pentamethyl substitution may enhance these activities through increased lipophilicity and biological availability .
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the structure suggests potential antimicrobial effects. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Neuroprotective Effects : The dihydroquinoline moiety has been associated with neuroprotective properties. This could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Synthetic Chemistry
The compound can serve as a versatile intermediate in synthetic organic chemistry. Its structure allows for:
- Functionalization : The presence of various functional groups provides multiple sites for further chemical modifications. This can lead to the synthesis of derivatives with enhanced or altered biological activities.
- Building Block for Complex Molecules : It can be utilized as a building block in the synthesis of more complex molecules used in drug discovery and development.
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds:
| Study | Findings |
|---|---|
| [A] | Investigated the anticancer properties of isoindole derivatives; demonstrated significant cytotoxicity against various cancer cell lines. |
| [B] | Explored the antimicrobial activity of quinoline-based compounds; found efficacy against Gram-positive and Gram-negative bacteria. |
| [C] | Analyzed neuroprotective effects of dihydroquinoline derivatives; showed potential in reducing oxidative stress in neuronal cells. |
Mechanism of Action
The mechanism of action of 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- The pentamethyl-quinoline group in the target compound distinguishes it from simpler quinoline derivatives (e.g., 3-(5-substituted-oxadiazol-2-yl)quinolin-2(1H)-ones), which prioritize heterocyclic appendages for bioactivity .
- Compared to isoquinoline analogs (e.g., ), the quinoline core in the target compound may offer distinct electronic properties due to the nitrogen position and methyl substitution pattern.
Pharmacological and Physicochemical Properties
Anticonvulsant Activity:
Compounds like 3-(5-substituted-oxadiazol-2-yl)quinolin-2(1H)-ones exhibit anticonvulsant activity in rodent models, attributed to modulation of voltage-gated ion channels . However, its pentamethyl-quinoline core may alter pharmacokinetics (e.g., plasma protein binding) compared to less substituted analogs.
Solubility and Bioavailability:
- Metabolic Stability: Methyl groups may slow oxidative metabolism (e.g., CYP450), as observed in other methyl-rich quinoline derivatives .
Biological Activity
The compound 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE , often referred to as EVT-5187370, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines isoindole and dihydroquinoline moieties, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of EVT-5187370 is , with a molecular weight of approximately 402.49 g/mol. Its structure includes multiple functional groups that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O3 |
| Molecular Weight | 402.49 g/mol |
| LogP (Partition Coefficient) | 5.254 |
| Water Solubility (LogSw) | -5.16 |
| Polar Surface Area | 44.347 Ų |
Synthesis
The synthesis of EVT-5187370 typically involves multi-step reactions that integrate specific reagents under controlled conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.
The biological activity of EVT-5187370 is hypothesized to arise from its interaction with various biological targets, including enzymes and receptors. The compound's ability to modulate these targets could lead to therapeutic effects in several medical conditions.
Antimicrobial Activity
Research indicates that compounds similar to EVT-5187370 exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. For instance, some related compounds have shown inhibitory activity against cholinesterase enzymes, which are crucial for neurotransmission . This suggests that EVT-5187370 may have applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives found that compounds with similar structures to EVT-5187370 exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
- Anticancer Activity : In vitro studies on related isoindole derivatives revealed their capability to inhibit tumor growth in various cancer cell lines, suggesting a potential role for EVT-5187370 in cancer therapy .
- Neuroprotective Effects : Research on compounds with similar functionalities has indicated potential neuroprotective effects via cholinesterase inhibition, which could be beneficial in conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
